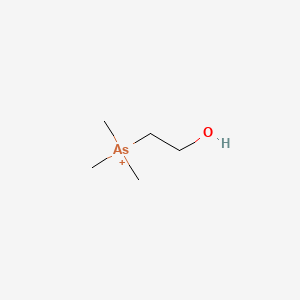![molecular formula C12H17N3O B1203987 1-[4-(4-Aminofenil)piperazin-1-il]etanona CAS No. 92394-00-8](/img/structure/B1203987.png)
1-[4-(4-Aminofenil)piperazin-1-il]etanona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone and its derivatives often involves multistep chemical processes, including the use of biphenyl moieties linked with aryl piperazine. One study describes the synthesis of fourteen derivatives along with their pharmacological evaluation, showcasing a method to generate compounds with significant anti-dopaminergic and anti-serotonergic activity in behavioral models (Bhosale et al., 2014). Another approach detailed the use of microwave-assisted synthesis, highlighting efficient and eco-friendly methods for producing these compounds (Said et al., 2020).
Molecular Structure Analysis
The molecular structure of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone derivatives has been elucidated using various analytical techniques, including single crystal X-ray crystallography. This has confirmed the three-dimensional structure of enaminone derivatives containing morpholine and piperazine moieties (Bhat et al., 2018).
Chemical Reactions and Properties
Electrochemical synthesis methods have been developed for the oxidation of related compounds in the presence of nucleophiles, demonstrating the potential for creating new arylthiobenzazoles through electrochemical oxidation processes (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties, including hydrogen-bonding patterns and crystal structures, have been extensively analyzed. Research on enaminones has shown intricate intra- and intermolecular hydrogen bonding, contributing to the stabilization of crystal structures (Balderson et al., 2007).
Aplicaciones Científicas De Investigación
Propiedades Químicas
“1-[4-(4-Aminofenil)piperazin-1-il]etanona” es un compuesto químico con el Número CAS: 92394-00-8. Tiene un peso molecular de 219.29 y se caracteriza por IR, 1 H NMR y difracción de rayos X de monocristal {svg_1}. Es un polvo sólido a temperatura ambiente {svg_2}.
Síntesis
Este compuesto se puede sintetizar utilizando 4- (4- (4-aminofenil)piperazin-1-il)fenol ( 2) y (S)-N′- (2- (benciloxi)propilideno)formohidrazida ( 3) como materiales de partida {svg_3}. El proceso de síntesis involucra múltiples pasos y el producto final se caracteriza por IR, 1 H NMR y difracción de rayos X de monocristal {svg_4}.
Actividad Anticancerígena contra el Cáncer Óseo
Una de las aplicaciones significativas de este compuesto está en el campo de la investigación del cáncer. Se ha encontrado que exhibe actividades anticancerígenas in vitro contra tres líneas celulares de cáncer óseo humano U2OS, Saos-2 y GC9811 {svg_5}.
Investigaciones de Acoplamiento Molecular
El acoplamiento molecular se utiliza para estudiar la posible actividad antiviral de este compuesto. Los sitios de unión para la proteína 1AS0 se calculan para comprender la interacción entre el compuesto y la proteína {svg_6}.
Intermedio Orgánico
Este compuesto es un importante intermedio orgánico. Se puede utilizar en varios campos como agroquímicos, farmacéuticos y colorantes {svg_7}.
Desarrollo de Nuevos Compuestos
Este compuesto se utiliza como material de partida en el desarrollo de nuevos compuestos que se dirigen a la Poli (ADP-Ribosa) Polimerasa en células de cáncer de mama humano {svg_8}.
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVUJJNEILZYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352984 | |
| Record name | 1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92394-00-8 | |
| Record name | 1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(4-aminophenyl)piperazin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide](/img/structure/B1203923.png)

